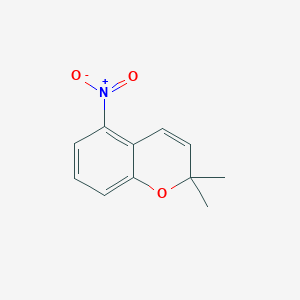![molecular formula C17H15N3S2 B14422976 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-30-1](/img/no-structure.png)
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, imidazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene moiety, followed by its attachment to the imidazole-pyridine scaffold through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene or imidazole rings.
Wissenschaftliche Forschungsanwendungen
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene share the benzothiophene moiety and exhibit similar chemical reactivity.
Imidazole derivatives: Compounds such as 1-methylimidazole have similar structural features and are used in various chemical and biological applications.
Pyridine derivatives: Compounds like 2,6-lutidine share the pyridine ring and are used as ligands in coordination chemistry.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific research applications.
Eigenschaften
| 87035-30-1 | |
Molekularformel |
C17H15N3S2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3S2/c1-2-20-11-19-16-14(20)7-8-18-17(16)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3 |
InChI-Schlüssel |
AIXPEYNUVIJNHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
